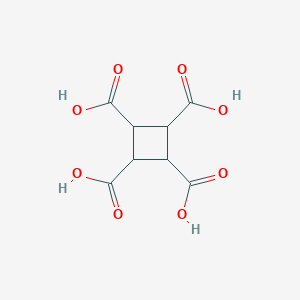
Formamide, N-1H-imidazol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-1H-imidazol-2-yl-, is a chemical compound that has been widely used in scientific research for various purposes. It is a colorless liquid that has a faint odor of ammonia and is highly soluble in water.
Wirkmechanismus
Formamide acts as a denaturant for nucleic acids and proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the molecules together. It also disrupts the secondary and tertiary structures of the molecules, leading to their denaturation. Formamide is a polar aprotic solvent that can dissolve polar and nonpolar solutes. It can also act as a hydrogen bond acceptor and donor, making it a versatile solvent for various chemical reactions.
Biochemische Und Physiologische Effekte
Formamide has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and mutations in cells. It has also been shown to inhibit the activity of various enzymes, including RNA polymerase and DNA polymerase. Formamide has been shown to have toxic effects on various cell types, including human and animal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Formamide has several advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of solutes. It is also a denaturant for nucleic acids and proteins, making it useful for various biochemical assays. Formamide is also readily available and relatively inexpensive.
However, there are also limitations to the use of formamide in lab experiments. It is a toxic substance that can have harmful effects on human health. It is also a potent mutagen that can induce DNA damage and mutations in cells. Formamide is also highly hygroscopic, meaning that it can absorb moisture from the air, leading to inaccuracies in experimental results.
Zukünftige Richtungen
There are several future directions for the use of formamide in scientific research. One direction is the development of safer and less toxic denaturants for nucleic acids and proteins. Another direction is the use of formamide in the synthesis of new compounds, including pharmaceuticals and agrochemicals. Formamide can also be used as a solvent for the synthesis of new materials, including polymers and nanoparticles. Finally, the use of formamide in the study of RNA structure and function is an area of active research.
Synthesemethoden
Formamide can be synthesized by the reaction of formic acid with ammonia. The reaction takes place at a temperature of around 100°C and produces formamide and water as the products. The reaction can be represented as follows:
HCOOH + NH3 → HCONH2 + H2O
Wissenschaftliche Forschungsanwendungen
Formamide has been used in various scientific research applications. It is commonly used as a denaturant for nucleic acids and proteins. It is also used as a solvent for various chemical reactions. Formamide is used in the synthesis of various compounds, including imidazoles, pyrimidines, and purines. It has also been used as a polar aprotic solvent for the synthesis of peptides.
Eigenschaften
CAS-Nummer |
229343-10-6 |
|---|---|
Produktname |
Formamide, N-1H-imidazol-2-yl- |
Molekularformel |
C4H5N3O |
Molekulargewicht |
111.1 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-yl)formamide |
InChI |
InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8) |
InChI-Schlüssel |
SMXZQOMVCREYNY-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)NC=O |
Kanonische SMILES |
C1=CN=C(N1)NC=O |
Piktogramme |
Irritant |
Synonyme |
N-(1H-Imidazol-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















